molecular formula C11H15NO6 B1195879 Dioxolamycin CAS No. 91432-46-1

Dioxolamycin

货号: B1195879
CAS 编号: 91432-46-1
分子量: 257.24 g/mol
InChI 键: SHAXHGRARCZUPJ-YEHZVILMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dioxolamycin is a shikimic acid derivative first identified for its cytostatic properties, particularly against leukemia cells such as L1210. Shikimic acid derivatives have historically been underexplored for pharmacological applications, but recent studies have focused on synthesizing analogs of this compound to evaluate their bioactivity . Research by Sun et al. Unlike antibiotics such as Doxycycline (used in Brucellosis treatment; ), this compound’s primary mechanism appears to target cellular proliferation rather than microbial pathogens. Its analogs, synthesized from methyl shikimate, have been tested for antimicrobial and cytostatic activities, revealing a unique therapeutic niche .

属性

CAS 编号

91432-46-1

分子式

C11H15NO6

分子量

257.24 g/mol

IUPAC 名称

methyl (2S,3aR,7aR)-2-carbamoyl-7-hydroxy-2-methyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C11H15NO6/c1-11(10(12)15)17-7-4-5(9(14)16-2)3-6(13)8(7)18-11/h4,6-8,13H,3H2,1-2H3,(H2,12,15)/t6?,7-,8-,11+/m1/s1

InChI 键

SHAXHGRARCZUPJ-YEHZVILMSA-N

SMILES

CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N

手性 SMILES

C[C@@]1(O[C@@H]2C=C(CC([C@H]2O1)O)C(=O)OC)C(=O)N

规范 SMILES

CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N

同义词

dioxolamycin
methyl 8-carbamoyl-5-hydroxy-8-methyl-7,9-dioxabicyclo(4,3,0)non-2-ene-3-carboxylate

产品来源

United States

相似化合物的比较

Table 1: Cytostatic and Antimicrobial Activity of this compound Analogs

Compound Cytostatic Activity (L1210 Cells) Antimicrobial Activity (MIC, µg/ml)
4 Yes >25
6 Yes >25
13 Yes >25
16 Yes >25
5,7–10,12 No >25

Data sourced from Sun et al. (1990) .

Lack of Antimicrobial Efficacy

This distinguishes them from broad-spectrum antimicrobial agents and underscores their specialized cytostatic role.

Mechanistic Divergence

While Doxycycline-based therapies (e.g., Doxycycline-Rifampin combinations) rely on antimicrobial mechanisms , this compound analogs likely interfere with eukaryotic cell proliferation pathways. This functional divergence highlights the importance of target-specific drug design.

Research Implications and Limitations

The study of this compound analogs reveals key insights:

Structural Optimization: Minor modifications to the shikimate backbone can preserve cytostatic efficacy.

Therapeutic Specificity : These compounds may serve as prototypes for anticancer agents but lack versatility in treating infections.

Need for Further Research : this compound’s exact mechanism and in vivo efficacy remain uncharacterized in the provided data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。